5-(Dimethylamino)non-6-en-1-ol
Description
5-(Dimethylamino)non-6-en-1-ol is a tertiary amine alcohol characterized by a nine-carbon unsaturated chain with a dimethylamino (-N(CH₃)₂) group at position 5 and a hydroxyl (-OH) group at position 1. The compound’s structure combines hydrophobic and hydrophilic regions, making it of interest in organic synthesis, surfactant research, and pharmaceutical applications. Its unsaturated double bond at position 6 introduces stereochemical complexity, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
62142-88-5 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
5-(dimethylamino)non-6-en-1-ol |
InChI |
InChI=1S/C11H23NO/c1-4-5-8-11(12(2)3)9-6-7-10-13/h5,8,11,13H,4,6-7,9-10H2,1-3H3 |
InChI Key |
QAQPBRIKGAYUEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(CCCCO)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)non-6-en-1-ol typically involves the reaction of a suitable alkene with a dimethylamine derivative. One common method is the hydroamination of non-6-en-1-ol with dimethylamine under catalytic conditions. The reaction is usually carried out in the presence of a transition metal catalyst such as palladium or platinum, which facilitates the addition of the amine to the alkene.
Industrial Production Methods
In an industrial setting, the production of 5-(Dimethylamino)non-6-en-1-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to ensure consistent product quality and yield. The final product is purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)non-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions to replace the dimethylamino group.
Major Products
Oxidation: Formation of 5-(Dimethylamino)non-6-en-1-one.
Reduction: Formation of 5-(Dimethylamino)nonane.
Substitution: Formation of 5-(Halogenated)non-6-en-1-ol derivatives.
Scientific Research Applications
5-(Dimethylamino)non-6-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)non-6-en-1-ol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 5-(Dimethylamino)non-6-en-1-ol, enabling comparative analysis of their physicochemical properties, reactivity, and applications:
Ethyl 4-(Dimethylamino)benzoate
- Structure: Aromatic ester with a dimethylamino group at position 3.
- Key Differences: The aromatic ring and ester group in ethyl 4-(dimethylamino)benzoate contrast with the aliphatic chain and alcohol group in 5-(Dimethylamino)non-6-en-1-ol.
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher photochemical reactivity due to its conjugated aromatic system, enabling applications as a co-initiator in polymer resins. In contrast, the unsaturated aliphatic chain of 5-(Dimethylamino)non-6-en-1-ol may favor hydrogenation or oxidation reactions .
- Physical Properties: Ethyl 4-(Dimethylamino)benzoate has a melting point of 85–87°C and higher solubility in polar solvents compared to the more hydrophobic 5-(Dimethylamino)non-6-en-1-ol .
2-(Dimethylamino)ethyl Methacrylate
- Structure: Methacrylate ester with a dimethylaminoethyl side chain.
- Key Differences: The methacrylate group introduces polymerizable vinyl functionality absent in 5-(Dimethylamino)non-6-en-1-ol.
- Applications: Used in dental resins and adhesives due to its dual reactivity (amine-initiated polymerization and methacrylate crosslinking). 5-(Dimethylamino)non-6-en-1-ol lacks this bifunctionality but may serve as a surfactant or chiral building block .
- Reactivity: 2-(Dimethylamino)ethyl methacrylate shows lower thermal stability than 5-(Dimethylamino)non-6-en-1-ol, degrading above 150°C due to ester cleavage .
(S)-3,7-Dimethyloct-6-en-1-ol (Citronellol)
- Structure: Monoterpene alcohol with a dimethyl-substituted alkene.
- Key Differences: Citronellol lacks the dimethylamino group but shares a similar unsaturated alcohol backbone.
- Physicochemical Properties: Citronellol has a lower boiling point (225°C) and higher volatility compared to 5-(Dimethylamino)non-6-en-1-ol, which is expected to have stronger intermolecular hydrogen bonding due to the amine group.
- Applications: Citronellol is widely used in fragrances, whereas 5-(Dimethylamino)non-6-en-1-ol’s amine functionality could enable applications in drug delivery or catalysis .
Data Table: Comparative Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Key Functional Groups |
|---|---|---|---|---|
| 5-(Dimethylamino)non-6-en-1-ol | ~201.3* | ~250–270* | Moderate | Alcohol, tertiary amine, alkene |
| Ethyl 4-(Dimethylamino)benzoate | 207.3 | 285–290 | High | Ester, aromatic, tertiary amine |
| 2-(Dimethylamino)ethyl methacrylate | 185.2 | 150–155 (decomposes) | Moderate | Methacrylate, tertiary amine |
| Citronellol | 156.3 | 225 | Low | Alcohol, alkene |
*Estimated based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
